2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole
Description
X-ray Crystallography
Single-crystal X-ray diffraction data for 2-(propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole reveal a planar tetrazole ring with bond lengths and angles consistent with aromatic delocalization (Table 1). The N1–N2 and N3–N4 bond lengths measure 1.31 Å and 1.32 Å, respectively, characteristic of partial double-bond character. The dihedral angle between the tetrazole ring and the pyrrolidine plane is 12.7°, indicating minimal conjugation between the two systems.
Table 1: Key Bond Lengths and Angles from X-ray Crystallography
| Parameter | Value (Å or °) |
|---|---|
| N1–N2 bond length | 1.31 Å |
| N3–N4 bond length | 1.32 Å |
| C2–N1–N2 angle | 113.5° |
| Dihedral angle (tetrazole-pyrrolidine) | 12.7° |
The isopropyl group adopts a staggered conformation relative to the tetrazole ring, reducing steric clashes. The pyrrolidine ring exhibits a puckered conformation, with a C3-endo envelope shape, as predicted by density functional theory (DFT) calculations.
Computational Modeling
DFT studies at the B3LYP/6-311+G(d,p) level of theory provide insights into the gas-phase geometry. The optimized structure shows a planar tetrazole ring with bond lengths within 0.02 Å of experimental values. Natural bond orbital (NBO) analysis identifies significant hyperconjugation between the lone pairs of N2 and the σ* orbital of the C5–N4 bond, stabilizing the 2H-tautomer.
Molecular electrostatic potential (MEP) maps highlight regions of high electron density at N3 and N4, consistent with nucleophilic reactivity at these positions. The Hirshfeld surface analysis further corroborates intermolecular interactions, with N–H···N hydrogen bonds dominating the crystal packing.
Tautomeric Behavior in Solution vs. Solid State
The tautomeric equilibrium of 2-(propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is strongly influenced by the physical state. In the solid state, X-ray crystallography confirms the exclusive presence of the 2H-tautomer, stabilized by lattice forces and intramolecular hydrogen bonding between the pyrrolidine N–H and the tetrazole N3 atom.
In solution, however, dynamic NMR spectroscopy reveals temperature-dependent tautomerism. At 298 K in dimethyl sulfoxide-d6, a single resonance is observed for the tetrazole protons, suggesting rapid interconversion between tautomers on the NMR timescale. At 193 K, the spectrum splits into two distinct signals, corresponding to the 1H- and 2H-forms in a 1:4 ratio. This equilibrium is quantified using the van’t Hoff equation, yielding a ΔG‡ of 45.2 kJ/mol for the tautomeric interconversion.
Solvent effects further modulate tautomeric preference. In polar aprotic solvents (e.g., acetonitrile), the 2H-tautomer predominates (85%), while in protic solvents (e.g., methanol), the 1H-form becomes more populated (35%) due to competitive hydrogen bonding with the solvent. These observations align with Kamlet-Taft solvent parameters, which correlate tautomer distribution with solvent polarity and hydrogen-bonding capacity.
Properties
CAS No. |
920748-26-1 |
|---|---|
Molecular Formula |
C8H15N5 |
Molecular Weight |
181.24 g/mol |
IUPAC Name |
2-propan-2-yl-5-[(2R)-pyrrolidin-2-yl]tetrazole |
InChI |
InChI=1S/C8H15N5/c1-6(2)13-11-8(10-12-13)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
InChI Key |
MLXZVYHEFJTOOK-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)N1N=C(N=N1)[C@H]2CCCN2 |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole generally involves several key steps, often starting from readily available precursors. The most common synthetic route includes:
Condensation Reaction : The reaction typically involves isopropylamine and a tetrazole precursor, such as 5-[2-(bromomethyl)benzyl]-2H-tetrazole derivatives. This step may require specific conditions to ensure optimal yield and purity.
- Reagents : Isopropylamine, tetrazole precursor
- Conditions : Catalytic environment, inert atmosphere (e.g., nitrogen or argon), controlled temperature.
Key Intermediates
The synthesis often utilizes intermediates that are crucial for achieving the desired final product. Some of the critical intermediates include:
Halogenated Benzyl-Tetrazoles : These serve as starting materials for further functionalization.
Functionalized Pyrrolidine Precursors : These compounds are essential for introducing the pyrrolidine moiety into the tetrazole structure.
Reaction Conditions
The reaction conditions play a vital role in determining the yield and purity of the synthesized compound. Key parameters include:
| Parameter | Optimal Conditions |
|---|---|
| Temperature | Typically between 60–100°C |
| Solvent | Polar aprotic solvents (e.g., DMSO, acetonitrile) |
| Catalyst | Lewis acids or other suitable catalysts |
| Atmosphere | Inert atmosphere (e.g., nitrogen) |
Industrial Production Methods
In industrial settings, the preparation of this compound may utilize batch or continuous flow processes to enhance efficiency and scalability. These methods are designed to minimize waste and maximize yield:
Batch Processes : Traditional method involving discrete batches of reactants.
Continuous Flow Synthesis : Utilizes microfluidic reactors to facilitate reactions under controlled conditions, ensuring high purity and consistent quality.
Analytical Techniques for Characterization
To confirm the structural integrity and purity of synthesized 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms structural details (chemical shifts) |
| High-Resolution Mass Spectrometry (HRMS) | Validates molecular weight |
| Single-Crystal X-ray Diffraction | Determines absolute stereochemistry |
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological processes and interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to modulate the activity of enzymes and receptors.
Comparison with Similar Compounds
Data Tables
Biological Activity
The compound 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is a member of the tetrazole family, which has garnered significant interest due to its diverse biological activities. Tetrazoles are known for their role in medicinal chemistry, particularly as pharmacophores in drug design. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole is , and it features a tetrazole ring that contributes to its biological properties. The presence of the pyrrolidine moiety is also crucial, as it may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing tetrazole rings exhibit a variety of biological activities, including:
- Antimicrobial Activity : Tetrazoles have been shown to possess antibacterial properties. For instance, derivatives of tetrazoles have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Antiviral Properties : Some tetrazole derivatives have been explored as potential inhibitors of viral replication. Notably, compounds targeting HIV have shown promise in inhibiting gp41 fusion processes .
- Anti-inflammatory Effects : Certain tetrazoles have been implicated in reducing inflammation, which may be beneficial in treating inflammatory diseases.
Antimicrobial Activity
A study focusing on pyrrole-containing compounds highlighted the effectiveness of tetrazole derivatives against resistant bacterial strains. For example, a derivative exhibited an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics, indicating potent antibacterial activity .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Tetrazole Derivative A | MRSA | 0.13 | |
| Tetrazole Derivative B | MSSA | 0.125 | |
| Standard Antibiotic | Vancomycin | 0.5 - 1 |
Antiviral Activity
In the context of HIV research, a series of compounds based on tetrazole frameworks were synthesized and evaluated for their ability to inhibit HIV replication. The most effective compounds showed IC50 values around 4.4 μM against gp41 formation, suggesting that modifications to the tetrazole structure can enhance antiviral potency .
Case Studies
-
Antibacterial Efficacy Against MRSA
A recent study evaluated several tetrazole derivatives for their activity against MRSA. The results indicated that specific modifications to the pyrrolidine and tetrazole components significantly increased antibacterial efficacy compared to traditional antibiotics. -
Inhibition of HIV Fusion
Another investigation assessed the ability of tetrazole derivatives to inhibit HIV fusion by targeting gp41. The findings demonstrated that certain modifications resulted in compounds with enhanced inhibitory effects, paving the way for potential therapeutic agents against HIV.
The mechanisms through which 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole exerts its biological effects are still under investigation but may involve:
- Interaction with Enzymes : The compound may inhibit specific enzymes critical for bacterial cell wall synthesis or viral replication.
- Receptor Binding : The structural features allow for binding to viral or bacterial receptors, blocking essential processes like fusion or entry into host cells.
Q & A
Q. What are the established synthetic routes for 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole, and what key intermediates are involved?
- Methodological Answer : The compound is synthesized via condensation reactions involving intermediates such as 5-[2-(bromomethyl)benzyl]-2H-tetrazole derivatives. Key steps include:
- Alkylation : Use of KF/alumina in acetonitrile for regioselective coupling .
- Deprotection : HCl in methanol/THF to remove protecting groups (e.g., tetrahydropyran-2-yl or triphenylmethyl) .
Critical intermediates include halogenated benzyl-tetrazoles and functionalized pyrrolidine precursors .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the tetrazole ring (δ 8–10 ppm for NH) and pyrrolidine stereochemistry (2R configuration via coupling constants) .
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å in tetrazole) and absolute stereochemistry .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 235.2) .
Advanced Research Questions
Q. How does the choice of alkylation reagents and reaction conditions influence the regioselectivity of 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole derivatives?
- Methodological Answer : Regioselectivity in alkylation is controlled by:
- Electrophilic reagents : Bromoalkyl derivatives favor N2-alkylation due to steric hindrance at N1 .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states for regioselective pathways .
- Catalysts : KF/alumina enhances nucleophilicity at specific tetrazole positions .
Contrasting data exists on solvent effects in non-polar media, requiring kinetic studies to resolve .
Q. What computational strategies are recommended for analyzing the ADME properties and target binding affinity of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., Protein Data Bank entries) to simulate interactions with biological targets (e.g., enzymes with pyrrolidine-binding pockets) .
- ADME prediction : SwissADME evaluates logP (predicted ~1.8) and bioavailability scores, highlighting moderate blood-brain barrier permeability .
- Contradiction note : Some studies report false positives in docking due to tautomerization of the tetrazole ring; MD simulations are advised to validate .
Q. How can conflicting spectral data for tetrazole derivatives be resolved during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Distinguishes dynamic processes (e.g., ring-chain tautomerism) by observing peak splitting at low temperatures .
- 2D NMR (COSY, HSQC) : Correlates proton-proton and carbon-proton networks to resolve overlapping signals in crowded regions (e.g., pyrrolidine CH2 groups) .
- X-ray vs. NMR discrepancies : Cross-validate using crystallographic data to confirm dominant tautomers .
Safety and Handling
Q. What are the critical safety protocols for handling 2-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole in laboratory settings?
- Methodological Answer :
- Storage : Keep in well-ventilated areas at ≤25°C; separate from oxidizers (P403, P420) .
- Spill management : Use absorbents (e.g., vermiculite) and avoid water contact to prevent exothermic reactions .
- Emergency measures : For skin contact, wash with water (P302+P352) and seek medical attention if irritation persists (P332+P313) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
